molecular formula C18H18N2OS2 B2417290 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2192745-39-2

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2417290
CAS RN: 2192745-39-2
M. Wt: 342.48
InChI Key: YNQLWVJFWDDTTO-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a compound that belongs to the class of pyridine derivatives. It has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Antiviral Evaluations

Compounds structurally related to 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been synthesized and evaluated for their antiviral activities. For example, Sayed and Ali (2007) explored the synthesis of various thiophene derivatives and their reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles for antiviral evaluations. Such research indicates the potential of thiophene-containing compounds in the development of new antiviral drugs Sayed & Ali, 2007.

Organic Light-Emitting Diode (OLED) Application

Thiophene derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). Tsuboyama et al. (2003) studied homoleptic cyclometalated iridium complexes with thiophene ligands, showing high efficiency and red phosphorescence, which are crucial for OLED applications. This work underscores the significance of thiophene and pyridine derivatives in creating advanced materials for electronic and optoelectronic devices Tsuboyama et al., 2003.

Electrochemical Applications

Thiophene derivatives have been extensively studied for their electrochemical properties, leading to applications in conducting polymers and electrochromic devices. For instance, Visy, Lukkari, and Kankare (1994) investigated the electrochemical polymerization of terthiophene derivatives, highlighting their potential in creating soluble conducting polymers with applications in electronics and materials science Visy et al., 1994.

Photovoltaic and Solar Cell Applications

The incorporation of thiophene derivatives into solar cell materials has been a topic of research, aiming to improve the efficiency and stability of photovoltaic devices. Rider et al. (2010) developed a cationic polythiophene-modified cathodic interface for inverted polymer/fullerene solar cells, demonstrating the role of thiophene derivatives in enhancing solar cell performance and stability Rider et al., 2010.

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-13-6-10-23-16(13)4-5-17(21)20-11-14-3-2-8-19-18(14)15-7-9-22-12-15/h2-3,6-10,12H,4-5,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLWVJFWDDTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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